Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate
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Overview
Description
Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate typically involves multi-step organic synthesis techniques. One common approach is the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the sulfonyl and benzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as amines or halides.
Scientific Research Applications
Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group and the pyrrolo[3,4-d]pyrimidine core play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)benzoate: Lacks the sulfonyl group, which may result in different chemical and biological properties.
Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)phenylacetate: Contains a phenylacetate group instead of a benzoate group, which may affect its reactivity and applications.
Uniqueness
Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate is unique due to the presence of both the sulfonyl and benzoate groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups with the pyrrolo[3,4-d]pyrimidine core makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-21-14(18)10-2-4-12(5-3-10)22(19,20)17-7-11-6-15-9-16-13(11)8-17/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEZQLZCHRSSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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